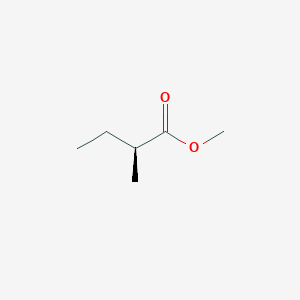

methyl (2S)-2-methylbutanoate

Description

Significance and Research Context

The significance of methyl (2S)-2-methylbutanoate in research is multifaceted. It is recognized for its characteristic fruity, apple-like aroma, which has led to its investigation and use as a flavoring agent. ontosight.ai Scientific exploration into this compound often revolves around its contribution to the aroma profiles of fruits and fermented beverages. ontosight.airesearchgate.net

Research has also focused on the biosynthesis of methyl 2-methylbutanoate. For instance, studies have investigated the metabolic pathways leading to its formation in various organisms. thegoodscentscompany.com One study on a beverage fermented with shiitake mushrooms revealed that the fungus could esterify (R)-2-methylbutanoic acid to its corresponding methyl ester faster than the (S)-enantiomer. nih.gov This finding is particularly relevant as the (S)-enantiomer is typically found in higher excess in nature. nih.gov

The compound also serves as a subject in the development of analytical methods for chiral separation and analysis. semanticscholar.org Furthermore, its interactions with biological systems, such as enzymes, are areas of ongoing scientific inquiry. ontosight.ai

Stereochemical Considerations and Enantiomeric Purity in Scientific Investigation

The stereochemistry of methyl 2-methylbutanoate is a crucial aspect of its scientific investigation. The molecule possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers: (S)-methyl 2-methylbutanoate and (R)-methyl 2-methylbutanoate. nih.gov These enantiomers can exhibit distinct biological and sensory properties.

The enantiomeric purity of this compound is of paramount importance in research, particularly in studies related to flavor chemistry and pheromone identification. For example, in the context of wine aroma, the enantiomeric distribution of related esters like ethyl 2-methylbutanoate has been shown to significantly impact the perceived scent. acs.orgresearchgate.net The (S)-enantiomer of ethyl 2-methylbutanoate is associated with fruity descriptors like green apple and strawberry, while the racemic mixture has a less specific, solvent-like odor. acs.org

In the study of insect pheromones, the precise stereochemistry is often critical for biological activity. Research on the sex pheromone of the invasive scale Acutaspis albopicta identified the active compound as a derivative of (R)-2-methylbutanoic acid. oup.com An initial synthesis using what was thought to be pure (S)-2-methylbutyric acid was later found to be a mixture of enantiomers, highlighting the necessity of high enantiomeric purity for unambiguous structure-activity relationship studies. oup.com

The determination of enantiomeric purity often requires specialized analytical techniques, such as chiral gas chromatography or nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents. semanticscholar.orgoup.com These methods are essential for accurately quantifying the ratio of enantiomers in a sample, which is critical for understanding the compound's origin, biosynthetic pathway, and biological function. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWLYWIFNDCWRZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biosynthesis of Methyl 2s 2 Methylbutanoate

Natural Occurrence in Diverse Biological Systems

The presence of methyl (2S)-2-methylbutanoate and its parent acid is widespread in nature, highlighting its importance across different biological kingdoms.

This compound is a key volatile compound that contributes to the desirable aroma of many fruits. It is notably recognized as a major flavor component in apples and strawberries. nih.gov Its presence has been identified in a variety of other fruits and plant-based products, including apple juice, bilberries, and cherimoya. rsc.org Beyond fruits, the (S)-enantiomer of its precursor, 2-methylbutanoic acid, is found in the scent of the orchid Luisia curtisii, indicating a role in floral fragrance. biocyc.org The compound has also been detected in the volatile profiles of rhubarb and is a known component of hop oil from Humulus lupulus. nih.govnih.gov

Table 1: Selected Plant and Fruit Sources of this compound

| Source | Common Name | Compound Form Noted |

| Malus domestica | Apple | This compound |

| Fragaria × ananassa | Strawberry | This compound |

| Vaccinium myrtillus | Bilberry | Methyl 2-methylbutanoate |

| Annona cherimola | Cherimoya | Methyl 2-methylbutanoate |

| Luisia curtisii | Orchid | (S)-2-methylbutanoic acid |

| Rheum rhabarbarum | Rhubarb | Methyl-branched esters |

| Humulus lupulus | Hops | Methyl 2-methylbutyrate (B1264701) |

Microorganisms are significant producers of branched-chain fatty acids and their esters. In certain bacteria, such as Bacillus subtilis, 2-methylbutyrate is incorporated into the structure of anteiso-fatty acids. nih.gov The biosynthesis of the antibiotic avermectin (B7782182) by Streptomyces avermitilis also relies on branched-chain organic acid precursors like (S)-2-methylbutyric acid. brenda-enzymes.org

In more complex ecosystems, gut microbiota can produce a range of volatile organic compounds. Studies have shown that anaerobic bacteria in the rumen can synthesize the amino acid isoleucine through the carboxylation of 2-methylbutyrate. nih.gov Research on the human gut microbiome has also noted that shifts in bacterial populations, particularly in obese individuals with nonalcoholic fatty liver disease, can lead to a significant increase in fecal ester compounds. researchgate.net

This compound plays a crucial role in chemical communication among insects, acting as a key component of various pheromones. For instance, it is one of the two compounds that form the female sex pheromone of the pink hibiscus mealybug, Maconellicoccus hirsutus. nih.gov In this context, it is specifically the ester of (R)-lavandulol and (S)-2-methylbutanoic acid. nih.gov

Similarly, neryl (S)-2-methylbutanoate has been identified as a component of the aggregation pheromone of the western flower thrips (Frankliniella occidentalis), attracting both males and females. nih.gov The ester 2-methylbutyl 2-methylbutanoate serves as the male-produced aggregation pheromone for the coreid bug Clavigralla elongata. researchgate.net This demonstrates the compound's significance in mediating critical behaviors such as mating and aggregation in the insect world.

Table 2: Role of (S)-2-Methylbutanoate Esters in Insect Pheromones

| Insect Species | Common Name | Pheromone Type | Specific Ester |

| Maconellicoccus hirsutus | Pink Hibiscus Mealybug | Sex Pheromone | (R)-lavandulyl (S)-2-methylbutanoate |

| Frankliniella occidentalis | Western Flower Thrips | Aggregation Pheromone | Neryl (S)-2-methylbutanoate |

| Clavigralla elongata | Coreid Bug | Aggregation Pheromone | 2-methylbutyl 2-methylbutanoate |

| Acutaspis albopicta | Scale Insect | Sex Pheromone | [(1S,3S)-2,2-dimethyl-3-(prop-1-en-2-yl)cyclobutyl)]methyl (R)-2-methylbutanoate |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound is a multi-step process involving specific precursors and enzymatic catalysis.

The final step in the formation of this compound is an esterification reaction. This process can be catalyzed by lipase (B570770) enzymes. Research has demonstrated the successful enantioselective synthesis of this compound from racemic 2-methylbutanoic acid using lipases from microbial sources such as Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus. nih.gov

The biosynthesis of its crucial precursor, (S)-2-methylbutanoic acid, originates from the catabolism of the amino acid L-isoleucine. This pathway involves several key enzymatic steps. Enzymes such as ketol-acid reductoisomerase and dihydroxy-acid dehydratase are integral to the conversion of precursors into the final branched-chain acid. uniprot.orguniprot.org Specifically, dihydroxy-acid dehydratase catalyzes the conversion of (2R)-2,3-dihydroxy-3-methylbutanoate to 2-oxo-3-methylbutanoate, a direct precursor to L-valine and structurally related to the isoleucine pathway. uniprot.org

The primary metabolic precursor for the "(2S)-2-methylbutanoate" moiety is the branched-chain amino acid L-isoleucine. biocyc.org In plants and microorganisms, L-isoleucine is catabolized to form (S)-2-methylbutanoic acid, which is then available for esterification. In some anaerobic bacteria, an alternative pathway exists where 2-methylbutyrate can be directly carboxylated to synthesize isoleucine. nih.gov

Studies on apple fruit have provided detailed insights into the metabolic flux. It was found that to produce 2-methylbutyl and 2-methylbutanoate esters, apple fruit utilizes citramalate (B1227619) synthase to generate a pool of the precursor α-keto-β-methylvalerate, which is the α-keto acid of isoleucine. nih.gov This pathway effectively bypasses potential feedback inhibition on the enzyme threonine deaminase. When apple peel tissue was treated with an inhibitor of branched-chain amino acid synthesis, the production of these esters was significantly reduced. However, feeding the tissue with α-keto-β-methylvalerate restored ester synthesis, confirming its role as a key, and sometimes limiting, precursor. nih.gov

Microbial Fermentation Pathways Leading to this compound

The formation of this compound in microbial fermentations is a complex process primarily linked to the metabolism of the branched-chain amino acid L-isoleucine. Various microorganisms, including yeasts and bacteria, are capable of synthesizing this fruity ester, which plays a significant role in the aroma profile of fermented foods and beverages.

The principal biosynthetic route is the Ehrlich pathway, a well-established catabolic process for amino acids in yeasts. nih.gov This pathway involves the transamination of L-isoleucine to (S)-2-keto-3-methylvalerate, followed by decarboxylation to 2-methylbutanal. Subsequently, this aldehyde can be reduced to 2-methylbutanol or oxidized to 2-methylbutanoic acid. researchgate.net The final step in the formation of this compound is the esterification of (S)-2-methylbutanoic acid with methanol (B129727). This reaction is catalyzed by alcohol acyltransferases (AATs). mdpi.com

While Saccharomyces cerevisiae is a key player in the production of this ester in many fermented products like wine, other non-Saccharomyces yeasts such as Lachancea thermotolerans and Pichia kluyveri also contribute to its formation. cabidigitallibrary.orgresearchgate.netnih.gov In some cases, co-fermentation of Saccharomyces cerevisiae with these non-Saccharomyces yeasts can influence the final concentration of this compound. nih.gov For instance, studies on wine fermentation have shown that sequential inoculation with Lachancea thermotolerans and Saccharomyces cerevisiae can impact the volatile profile, including the levels of various esters. mdpi.com

Interestingly, research has also shed light on the formation of the (R)-enantiomer of methyl 2-methylbutanoate in certain fermentations. In a beverage fermented with shiitake mushrooms (Lentinula edodes), the (R)-ester was surprisingly abundant. researchgate.net This was attributed to the mushroom's faster esterification of (R)-2-methylbutanoic acid compared to the (S)-enantiomer. researchgate.net

Bacteria can also be involved in the production of the precursor, 2-methylbutanoic acid. For example, Lactobacillus sakei can convert amino acids to α-keto acids, which are precursors to aroma-active compounds, including 2-methylbutanoic acid. ebi.ac.uk Furthermore, microbial consortia found in environments like cattle waste digesters have been shown to degrade 2-methylbutyric acid. oup.com In the context of traditional fermented soybean products like Mouding sufu, various bacteria and fungi, including Erwinia and Acremonium, have been correlated with the formation of key aroma compounds, including methyl 2-methylbutanoate. nih.gov

The table below summarizes the key microorganisms and their roles in the fermentation pathways leading to this compound.

| Microorganism | Role in Fermentation | Precursor(s) | Key Pathway(s) |

| Saccharomyces cerevisiae | Primary producer in many fermented beverages. mdpi.commdpi.com | L-isoleucine, (S)-2-methylbutanoic acid, methanol | Ehrlich Pathway, Esterification |

| Lachancea thermotolerans | Contributes to ester formation, often in co-fermentation with S. cerevisiae. cabidigitallibrary.orgresearchgate.net | L-isoleucine | Ehrlich Pathway, Esterification |

| Pichia kluyveri | Influences volatile compound profile in co-fermentation. nih.gov | L-isoleucine | Ehrlich Pathway, Esterification |

| Lentinula edodes (Shiitake) | Can produce the (R)-enantiomer of methyl 2-methylbutanoate. researchgate.net | (R)-2-methylbutanoic acid | Esterification |

| Lactobacillus sakei | Produces the precursor 2-methylbutanoic acid. ebi.ac.uk | Amino acids | Amino acid catabolism |

| Erwinia and Acremonium | Correlated with the formation of methyl 2-methylbutanoate in fermented soybean products. nih.gov | Not specified | Not specified |

Chemical Synthesis and Methodologies for Methyl 2s 2 Methylbutanoate

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer from an achiral or racemic starting material. For methyl (2S)-2-methylbutanoate, this involves creating the (S)-stereocenter with high fidelity.

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy leverages the inherent chirality of natural molecules to build more complex chiral targets.

A notable synthetic strategy for related butanoate esters employs a chiral-pool approach to generate a key allyl alcohol intermediate, which then undergoes further transformation. researchgate.net The starting material can be a simple chiral molecule like an amino acid or a sugar. For instance, (S)-2-methylbutanoic acid itself, the carboxylic acid precursor to the target ester, can be sourced from natural origins where it exists as a single enantiomer. nih.gov This acid can then be directly esterified with methanol (B129727) to yield the desired this compound.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a large amount of a prochiral substrate into a chiral product with high enantiomeric excess. This is a powerful and efficient method for generating single-enantiomer compounds.

Transition-metal catalysts are frequently used for the asymmetric synthesis of chiral esters from α,β-unsaturated precursors. For example, chiral rhodium complexes have been effectively used for the enantioselective hydrogenation of substrates like methyl 2-acetamidoacrylate. mdpi.com A similar principle can be applied to the synthesis of this compound, where an appropriate α,β-unsaturated ester is hydrogenated using a chiral catalyst, often employing metals like rhodium or platinum paired with chiral ligands. mdpi.com To enhance catalyst stability and reusability, these chiral metal complexes can be immobilized on solid supports, such as carbon nanotubes (CNTs). This approach not only facilitates catalyst recovery but also helps maintain high conversion rates over multiple cycles. mdpi.com

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pressure, often in aqueous environments, and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.govcore.ac.uk

One of the most effective methods for producing this compound is the kinetic resolution of a racemic mixture of 2-methylbutanoic acid using lipases. In this process, the enzyme selectively esterifies one enantiomer, allowing for the separation of the esterified (S)-enantiomer from the unreacted (R)-enantiomer. A study identified several lipases, including those from Rhizomucor miehei (lipase IM 20), Aspergillus niger (lipase AP), and Aspergillus javanicus (lipase FAP-15), as highly effective for the enantioselective synthesis of methyl (S)-2-methylbutanoate in an isooctane (B107328) solvent system. researchgate.net The reactions demonstrated high enantioselectivity, particularly at lower temperatures around 20°C. researchgate.net

| Enzyme Source | Substrate | Solvent | Key Finding |

| Rhizomucor miehei (IM 20) | Racemic 2-methylbutanoic acid | Isooctane | High enzymatic activity and enantioselectivity for the (S)-enantiomer. researchgate.net |

| Aspergillus niger (AP) | Racemic 2-methylbutanoic acid | Isooctane | Selected for high activity and enantioselectivity in ester synthesis. researchgate.net |

| Aspergillus javanicus (FAP-15) | Racemic 2-methylbutanoic acid | Isooctane | Exhibited high enantioselectivity; optimal lyophilizing pH influenced activity. researchgate.net |

Furthermore, whole-cell biocatalysis can be used to produce chiral precursors. For example, cultured plant cells of Marchantia polymorpha have been used for the stereoselective reduction of a β-keto ester, ethyl 2-methyl-3-oxobutanoate, to produce a chiral hydroxy-ester precursor with very high enantiomeric excess (>99% ee). scispace.com Similarly, microorganisms like Rhodococcus erythropolis can reduce keto precursors with exceptional selectivity, yielding products with high diastereomeric and enantiomeric purity. core.ac.uk

Stereoselective Transformations and Rearrangements Involving this compound Precursors

When a molecule already contains one or more stereocenters, subsequent reactions must be controlled to produce the desired diastereomer. This involves stereoselective transformations that influence the 3D arrangement of the newly formed chiral centers relative to the existing ones.

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms an allyl alcohol into a γ,δ-unsaturated ester with predictable stereochemistry. tcichemicals.com The reaction typically involves treating the allyl alcohol with an orthoacetate (e.g., methyl orthoacetate) in the presence of a weak acid. tcichemicals.com

This rearrangement has been employed as a key step in the synthesis of complex molecules containing a 2-methylbutanoate moiety. researchgate.net For instance, a synthetic route toward (+)-lavandulyl 2-methylbutanoate utilized an orthoester Johnson-Claisen rearrangement on a chiral allyl alcohol intermediate. researchgate.netdntb.gov.ua The rearrangement proceeds through a chair-like transition state, allowing for the efficient transfer of chirality and the establishment of a new stereocenter with a defined relationship to the existing one. The Ireland-Claisen rearrangement, a related variant, is also noted for its exceptional diastereocontrol, often exceeding 99:1. core.ac.uk

Diastereoselective reactions are critical for building molecules with multiple stereocenters, such as precursors to this compound. These reactions select for one diastereomer out of several possible products.

A prominent example is the biocatalytic reduction of ethyl 2-methyl-3-oxobutanoate. scispace.com This substrate contains a stereocenter at the C2 position. When reduced by the immobilized cells of the plant Marchantia polymorpha, the ketone at C3 is converted to a hydroxyl group. The reaction is highly diastereoselective, preferentially forming the anti-product, ethyl (2S,3S)-3-hydroxy-2-methylbutanoate, with a high diastereomeric excess (de) and enantiomeric excess (ee). scispace.com This demonstrates the ability of biocatalysts to control the formation of a new stereocenter in relation to a pre-existing one. scispace.com The synthesis of such dihydroxy precursors is crucial, as the relative stereochemistry of the hydroxyl and methyl groups is key to the structure of the final product. researchgate.net

| Biocatalyst | Substrate | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield |

| Immobilized Marchantia polymorpha cells | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2S,3S)-3-hydroxy-2-methylbutanoate | 97% | >99% | 92% |

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure of the parent molecule influence its biological or sensory properties. The primary focus of SAR studies for this compound and its analogs has been in the field of flavor and fragrance, where subtle structural changes can lead to significant differences in odor characteristics.

Key modifications in the synthesis of analogs typically involve alterations at two main positions: the alcohol moiety (the methyl group) and the acyl moiety (the 2-methylbutanoyl group). By systematically varying these parts of the molecule, researchers can probe the structural requirements for a desired sensory outcome.

Enzymatic Synthesis of Chiral Esters

A prominent method for synthesizing chiral esters like this compound and its analogs is through enzymatic reactions, particularly using lipases. Lipases are valued for their ability to catalyze esterification and transesterification reactions with high enantioselectivity, which is critical for producing the desired stereoisomer that often possesses the target aroma.

For instance, the enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester, a key component of apple and strawberry flavor, has been successfully achieved using various lipases in an organic solvent. A study comparing twenty different lipases found that lipase (B570770) IM 20 (from Rhizomucor miehei), lipase AP (from Aspergillus niger), and lipase FAP-15 (from Rhizopus oryzae) demonstrated high enzymatic activity and enantioselectivity for this transformation. researchgate.net The reactions are typically performed in a non-aqueous medium like isooctane to favor ester synthesis. researchgate.net

The general scheme for the lipase-catalyzed synthesis of this compound from racemic 2-methylbutanoic acid is as follows:

Racemic 2-methylbutanoic acid + Methanol --(Lipase)--> this compound + (R)-2-methylbutanoic acid

This kinetic resolution process preferentially converts the (S)-enantiomer of the acid into its methyl ester, leaving the unreacted (R)-enantiomer. The choice of lipase is critical, as different enzymes can exhibit varying degrees of selectivity and reaction rates.

Synthesis of Analogs by Varying the Alcohol Moiety

To understand the impact of the alcohol group on the sensory properties, a series of esters can be synthesized by reacting (2S)-2-methylbutanoic acid with different alcohols. This can be achieved through standard acid-catalyzed esterification (Fischer esterification) or by using coupling agents. However, for maintaining the chiral integrity of the 2-methylbutanoyl group, milder methods are often preferred.

A general route for synthesizing a library of alkyl (2S)-2-methylbutanoates for SAR studies is depicted below:

(2S)-2-methylbutanoic acid + R-OH --(Coupling Agent or Acid Catalyst)--> (2S)-2-methylbutanoyl-OR + H₂O

where R can be a variety of alkyl or aryl groups.

The sensory properties of these analogs are then evaluated. It is well-established that the size and shape of the alkyl group in the alcohol moiety significantly influence the odor profile of the ester.

Structure-Activity Relationship (SAR) Findings

The primary "activity" of interest for this compound and its analogs is their odor. The two enantiomers of methyl 2-methylbutanoate have distinctly different smells. The (S)-enantiomer is characterized by a pleasant, fruity, apple-like aroma, whereas the (R)-enantiomer has a pungent, cheesy, and sweaty odor. This highlights the critical role of stereochemistry in determining the sensory perception of these molecules.

Systematic studies on related branched-chain esters have provided further insights into their SAR:

Ester Chain Length: Increasing the chain length of the alcohol moiety generally shifts the aroma profile from fruity and ethereal to more waxy and fatty notes.

Branching: The presence and position of methyl branching in both the acyl and alcohol moieties are crucial for the characteristic fruity notes.

Enantiomeric Purity: As demonstrated by the distinct odors of the (R)- and (S)-enantiomers, high enantiomeric purity is essential for achieving a specific and desirable aroma profile.

The following interactive data table summarizes the known sensory properties of methyl 2-methylbutanoate enantiomers and provides a hypothetical framework for the sensory profiles of its analogs, based on general SAR principles for esters.

| Compound Name | Structure | Chirality | Reported/Expected Odor Profile |

| This compound | CH₃CH₂CH(CH₃)COOCH₃ | (S) | Fruity, apple-like, sweet |

| methyl (2R)-2-methylbutanoate | CH₃CH₂CH(CH₃)COOCH₃ | (R) | Pungent, cheesy, sweaty |

| ethyl (2S)-2-methylbutanoate | CH₃CH₂CH(CH₃)COOCH₂CH₃ | (S) | Fruity, apple, slightly green |

| propyl (2S)-2-methylbutanoate | CH₃CH₂CH(CH₃)COOCH₂CH₂CH₃ | (S) | Fruity, pear-like, slightly waxy |

| isobutyl (2S)-2-methylbutanoate | CH₃CH₂CH(CH₃)COOCH₂CH(CH₃)₂ | (S) | Fruity, berry-like |

| methyl 3-methylbutanoate | (CH₃)₂CHCH₂COOCH₃ | Achiral | Fruity, banana, ethereal |

This systematic approach to synthesizing and evaluating analogs allows for the fine-tuning of molecular structures to achieve specific and desirable flavor and fragrance profiles.

Advanced Analytical Techniques for the Characterization and Quantitation of Methyl 2s 2 Methylbutanoate

Chromatographic Separation Methods

Chromatographic techniques are paramount for the separation of methyl (2S)-2-methylbutanoate from complex matrices and for the resolution of its enantiomeric forms. The selection of the appropriate chromatographic method is contingent on the specific analytical objective, whether it be qualitative identification, high-resolution separation, or precise quantification.

Gas Chromatography (GC) and Its Specialized Variants

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. Its high efficiency, sensitivity, and reproducibility make it ideal for the analysis of flavors and fragrances. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates a chiral environment. Chiral gas chromatography (CGC) provides this by employing a chiral stationary phase (CSP). Modified cyclodextrins are among the most effective and widely used CSPs for the enantiomeric resolution of chiral volatiles.

A notable application of CGC is in the authentication of natural flavors. For instance, the enantiomeric distribution of chiral compounds in strawberry flavor can distinguish between natural and synthetic origins. In a study on strawberry syrups, the enantiomeric ratio of methyl 2-methylbutanoate was evaluated using a CP-Chirasil-Dex CB stationary phase. This demonstrated the capability of CGC to resolve the (2S) and (2R)-enantiomers, providing valuable information for quality control.

Table 1: Exemplary Enantiomeric Ratios of Methyl 2-Methylbutanoate in Strawberry Flavorings Determined by Chiral GC-MS

| Sample Type | (S)-Methyl 2-methylbutanoate (%) | (R)-Methyl 2-methylbutanoate (%) |

| Natural Strawberry Cultivar | >95 | <5 |

| Synthetic Strawberry Flavoring | ~50 | ~50 |

Note: The data presented in this table is illustrative and based on typical findings in flavor analysis. Actual values may vary depending on the specific sample and analytical conditions.

For highly complex samples containing hundreds or even thousands of volatile compounds, conventional one-dimensional GC may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation capacity. This technique utilizes two columns with different stationary phase selectivities connected by a modulator. The modulator traps effluent from the first column in sequential fractions and then re-injects them onto the second, faster-separating column.

Liquid Chromatography (LC) with Advanced Detection

While GC is the predominant technique for volatile analysis, liquid chromatography (LC) offers advantages for less volatile or thermally labile compounds. For a compound like this compound, which is amenable to GC, the application of LC is less common but can be valuable in specific contexts, particularly when coupled with advanced detectors like mass spectrometers.

High-performance liquid chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For chiral separations, chiral stationary phases analogous to those used in GC can be employed. The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical method. This technique allows for the quantification of analytes at very low concentrations in complex matrices by monitoring specific precursor-to-product ion transitions. While specific applications of advanced LC methods for the quantitative analysis of this compound are not extensively documented, the principles of chiral LC-MS/MS are well-established for the analysis of other chiral compounds in various biological and food matrices.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For organic compounds, ¹H (proton) and ¹³C NMR are the most common techniques. The chemical shift, splitting pattern (multiplicity), and integration of the signals in an NMR spectrum provide a wealth of structural information.

The ¹H NMR spectrum of this compound exhibits distinct signals for each type of proton in the molecule. The methyl protons of the methoxy (B1213986) group appear as a singlet, while the protons of the ethyl and methyl groups attached to the chiral center show characteristic splitting patterns due to spin-spin coupling with neighboring protons. Similarly, the ¹³C NMR spectrum shows a unique signal for each carbon atom in a different chemical environment.

Table 2: ¹H and ¹³C NMR Spectral Data for Methyl 2-Methylbutanoate

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| 3.67 | s | -OCH₃ | 176.9 |

| 2.43 | m | -CH(CH₃)- | 51.3 |

| 1.62 | m | -CH₂CH₃ | 41.2 |

| 1.18 | d | -CH(CH₃)- | 26.6 |

| 0.90 | t | -CH₂CH₃ | 16.8 |

| 11.6 |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Data is compiled from publicly available spectral databases.

While advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) have not been extensively reported specifically for the detailed characterization of this compound, these methods could be applied to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl groups (around 2800–3000 cm⁻¹) and C-O stretching vibrations (around 1100-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the C-H and C-C bond vibrations of the alkyl backbone often produce strong signals in the Raman spectrum, which can be useful for detailed structural analysis.

Table 2: Key Vibrational Frequencies for Methyl 2-Methylbutanoate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| C=O Stretch (Ester) | 1735 - 1750 | IR (Strong), Raman |

| C-H Bend (Alkyl) | 1350 - 1470 | IR, Raman |

| C-O Stretch (Ester) | 1100 - 1300 | IR (Strong), Raman |

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the detection, identification, and quantification of volatile compounds like this compound.

GC-MS is the workhorse technique for analyzing volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.

The electron ionization (EI) mass spectrum of methyl 2-methylbutanoate shows a molecular ion (M⁺) peak at m/z 116, corresponding to its molecular weight. The fragmentation pattern is key to its identification. Common fragmentation pathways for esters include McLafferty rearrangement and alpha-cleavage. researchgate.net Key fragment ions observed in the spectrum provide a characteristic fingerprint for the molecule. nih.gov

Table 3: Major Fragment Ions in the EI-Mass Spectrum of Methyl 2-Methylbutanoate nih.gov

| m/z | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 88 | [CH₃-CH(CH₃)-C(OH)=OCH₃]⁺ | McLafferty Rearrangement |

| 85 | [C₅H₉O]⁺ | Loss of -OCH₃ radical |

| 57 | [C₄H₉]⁺ | Loss of -COOCH₃ |

| 41 | [C₃H₅]⁺ | Further fragmentation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Tandem Mass Spectrometry (GC-MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis. A specific fragment ion (a precursor ion) from the first MS stage is selected and further fragmented to produce product ions. This technique is particularly useful for quantifying trace levels of the compound in complex samples by minimizing matrix interference.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule based on its exact mass. For this compound (C₆H₁₂O₂), the calculated monoisotopic mass is 116.08373 Da. nih.govnih.gov An HRMS instrument can measure this mass with sufficient accuracy to distinguish it from other compounds that might have the same nominal mass but a different elemental composition.

Isotope Ratio Mass Spectrometry (IRMS): This technique measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, D/H) in a compound. The isotopic ratio can provide information about the geographical origin, botanical source, or production process of a natural product. agriculturejournals.czresearchgate.net For instance, the ¹³C/¹²C ratio of this compound isolated from apples will differ from that of a synthetically produced version or one derived from a different fruit, making IRMS a powerful tool for authenticity testing and detecting adulteration in food and beverages. agriculturejournals.czresearchgate.netscielo.br

Stable Isotope Dilution Analysis (SIDA): SIDA is considered the gold standard for accurate quantification. frontiersin.org This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing deuterium (B1214612) or ¹³C) to the sample as an internal standard. Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and chromatographic analysis, perfectly compensating for any sample loss or matrix effects. frontiersin.org The concentration of the native analyte is then determined by measuring the ratio of the MS response of the native compound to its labeled counterpart. nih.gov This approach provides exceptional accuracy and precision for the quantification of this compound in various matrices.

Olfactometric Analysis in Conjunction with Chromatographic Systems

Olfactometric analysis, particularly when coupled with high-resolution gas chromatography (GC-O), represents a pivotal technique for elucidating the sensory relevance of volatile compounds within complex mixtures. nih.govnih.gov Unlike instrumental detectors that measure the physical quantity of a substance, GC-O utilizes the human nose as a highly sensitive and specific detector for odor-active compounds. wikipedia.orgaidic.it This approach is indispensable for characterizing the aroma profile of natural products and foods, as it directly links the chemical identity of a compound to its perceived odor, even for substances present at concentrations below the detection limits of conventional detectors like mass spectrometers (MS). wikipedia.orgaidic.it

In a typical GC-O setup, the effluent from the gas chromatograph's capillary column is split, directing a portion to a standard chemical detector (e.g., MS or Flame Ionization Detector) for identification and quantification, and the remainder to a heated sniffing port where a trained sensory panelist or assessor evaluates the odor. nih.govwikipedia.org As compounds elute from the column, the assessor records the time, intensity, and quality (odor descriptor) of any perceived aroma. wikipedia.org This allows for the creation of an aromagram, which can be aligned with the chromatogram to pinpoint the specific chemical structures responsible for the aroma.

Research has employed these techniques to characterize the contribution of this compound to the aroma of various foods. For instance, in studies of alcoholic beverages, methyl 2-methylbutanoate has been identified as a fruity-smelling aroma-active compound in red wines. researchgate.net Although its concentration in some red varietal wines was found to be below or slightly above its odor threshold, its presence was consistently confirmed across different types. researchgate.net

In the context of fruit aroma, methyl 2-methylbutanoate is recognized as an important volatile. In an evaluation of subtropical strawberry cultivars, it was listed among the major odor-active compounds, contributing to the characteristic fruity and sweet aroma profile of the fruit. usda.gov The enantiomeric (S)-form of methyl 2-methylbutanoate is particularly noted as a key flavor component in apples and strawberries. researchgate.net Genetic studies in cultivated strawberries have even identified specific quantitative trait loci (QTL) associated with the production of methyl 2-methylbutanoate, underscoring its significance to the fruit's desirable flavor profile. nih.gov

The data below summarizes findings on the olfactometric characterization of methyl 2-methylbutanoate and related esters in different food matrices, illustrating the application of these advanced analytical techniques.

Table 1: Olfactometric Data for Methyl 2-Methylbutanoate and Related Esters in Various Food Products

| Compound | Food Matrix | Technique | Odor Descriptor | Flavor Dilution (FD) Factor |

| Methyl 2-methylbutanoate | Red Wine | AEDA | Fruity | Not specified, but identified as aroma-active |

| Methyl 2-methylbutanoate | Strawberry | GC-O | Not specified, but identified as major odor-active compound | Not specified |

| Ethyl (2S)-2-methylbutanoate | Durian | AEDA | Fruity | 16384 |

| Ethyl 2-methylbutanoate | Hemp Cultivars | AEDA | Fruity | 64 - 1024 |

| Ethyl 2-methylbutanoate | Light-Flavor Baijiu | GC-O-MS | Not specified | Aroma intensity varied by grade |

Data compiled from multiple research studies. acs.orgresearchgate.netusda.govnih.gov

Biological and Ecological Research Aspects of Methyl 2s 2 Methylbutanoate

Chemoecological Functions and Inter-Species Communication

The intricate web of interactions within ecosystems is often mediated by chemical cues. Methyl (2S)-2-methylbutanoate serves as a crucial semiochemical, a chemical substance that carries a message, influencing the behavior of various organisms. Its functions range from facilitating aggregation and mating in insects to guiding predators to their prey.

Pheromones are chemical signals that trigger a social response in members of the same species. Research has identified this compound as a key component of the aggregation pheromone of several insect species, most notably the Western Flower Thrips (Frankliniella occidentalis).

Male Western Flower Thrips produce a blend of compounds to attract both males and females, with neryl (S)-2-methylbutanoate being a major active component. researchgate.net Studies have shown that synthetic neryl (S)-2-methylbutanoate is effective in attracting these thrips, highlighting its potential in pest management strategies. acs.org In olfactometer studies, the aggregation pheromone containing the (S)-2-methylbutanoate moiety was found to be significantly more effective at attracting female thrips than known kairomones, even at much lower concentrations. acs.org

The pheromone of the pink hibiscus mealybug (Maconellicoccus hirsutus) is another example, consisting of two compounds: (R)-lavandulyl (S)-2-methylbutanoate and (R)-maconelliyl (S)-2-methylbutanoate. nih.gov A synthetic mixture of these two esters has proven to be a potent attractant for male mealybugs in field bioassays, demonstrating the critical role of the (S)-2-methylbutanoate group in insect chemical communication. nih.gov

Table 1: Pheromonal Activity of this compound Analogs in Insects

| Insect Species | Pheromone Component(s) | Function |

|---|---|---|

| Western Flower Thrips (Frankliniella occidentalis) | Neryl (S)-2-methylbutanoate | Aggregation researchgate.net |

| Pink Hibiscus Mealybug (Maconellicoccus hirsutus) | (R)-lavandulyl (S)-2-methylbutanoate and (R)-maconelliyl (S)-2-methylbutanoate | Sex Pheromone nih.gov |

Kairomones are semiochemicals emitted by one species that benefit another species that receives the signal, often a predator or parasitoid. The aggregation pheromones of herbivorous insects, including those containing this compound derivatives, can be "eavesdropped" upon by their natural enemies.

For instance, the predatory bug Orius laevigatus is attracted to a specific blend of (R)-lavandulyl acetate (B1210297) and neryl (S)-2-methylbutanoate, which are the major components of the aggregation pheromone of its prey, the Western Flower Thrips. researchgate.netjst.go.jp This demonstrates a clear kairomonal effect, where the predator utilizes the prey's own communication signals to locate it. This exploitation of pheromones as kairomones is a critical mechanism in the biological control of agricultural pests. jst.go.jpcabidigitallibrary.org

Research has shown that while individual components of a pheromone blend may not be attractive to a predator, the specific ratio found in the natural pheromone can be a powerful attractant. researchgate.netjst.go.jp This highlights the specificity of these chemical interactions and the co-evolution of prey and predator communication systems.

The interactions between plants and insects are often mediated by a complex bouquet of volatile organic compounds, and this compound can be a component of these floral scents. These compounds can act as attractants for pollinators, guiding them to flowers and facilitating reproduction. While the specific role of this compound as a primary floral attractant is an area of ongoing research, its presence in the volatile profiles of various plants suggests its involvement in these intricate relationships. The ability of insects to locate their host plants is crucial for their survival, and they often rely on detecting specific ratios of ubiquitous compounds rather than a single unique chemical. oeno-one.eu

Contributions to Aroma and Flavor Perception Research

Beyond its ecological roles, this compound and its derivatives are significant contributors to the sensory experience of various foods and beverages. Its fruity and sweet aroma profile makes it a key component in the flavor chemistry of many products.

Table 2: Contribution of this compound and its Ethyl Ester to Flavor Profiles

| Food/Beverage | Compound | Aroma/Flavor Descriptors | Research Finding |

|---|---|---|---|

| Pineapple | Methyl 2-methylbutanoate | Green-fruity, sweet-fruity jst.go.jpresearchgate.net | High odor activity value in certain breeding lines. researchgate.net |

| Red Wine | Ethyl (2S)-2-methylbutanoate | Green apple, strawberry, enhances black-berry notes acs.orgnih.gov | Almost exclusively the S-enantiomer is present. acs.orgnih.gov |

| American Bourbon Whisky | Ethyl (S)-2-methylbutanoate | Fruity | Identified as a key aroma compound. acs.org |

The perception of flavor is a complex process involving the interaction of numerous volatile compounds. Research on this compound and its derivatives has provided valuable insights into these perceptive interactions.

Enzymatic Biotransformations and Their Biological Implications of this compound

The study of this compound extends into its interactions with biological systems, particularly its transformation by microbial enzymes and its influence on microbial communities. These aspects are crucial for understanding its role in various ecological niches and for its potential applications in biotechnology.

Characterization of Esterase and Reductase Activity

The chirality of this compound makes its synthesis and transformation a subject of interest for stereoselective enzymatic processes. Lipases and esterases are key enzymes in the hydrolysis and synthesis of this ester, while reductases play a role in the transformation of related keto esters.

Lipases, a class of esterases, have been extensively studied for their ability to catalyze the enantioselective esterification of 2-methylbutyric acid, the precursor acid to this compound. The application of various immobilized lipases has demonstrated the potential for producing enantiomerically enriched forms of 2-methylbutyric acid esters. For instance, studies have explored the use of lipases from Candida antarctica B, Thermomyces lanuginosus, Candida rugosa, and Rhizopus oryzae for the resolution of racemic 2-methylbutyric acid. nih.gov These enzymes exhibit different enantioselectivities, allowing for the targeted synthesis of either the (R)- or (S)-enantiomer of the corresponding ester. nih.gov The enantioselective hydrolysis of related methyl esters, such as (R,S)-2,3-diphenylpropionic methyl ester, has also been successfully demonstrated using lipases like Candida antarctica lipase (B570770) A. nih.gov

The following table summarizes the performance of different immobilized lipases in the enantioselective esterification of (R,S)-2-methylbutyric acid, highlighting the potential for producing the precursor for this compound.

Table 1: Enantioselective Esterification of (R,S)-2-Methylbutyric Acid by Various Immobilized Lipases

| Lipase Source | Enantiomer Produced | Conversion (%) | Enantiomeric Excess (eep) (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Candida antarctica B | (R)-pentyl 2-methylbutyrate (B1264701) | ~40 | 90 | 35 |

| Thermomyces lanuginosus | (R)-pentyl 2-methylbutyrate | ~18 | 91 | 26 |

| Candida rugosa | (S)-pentyl 2-methylbutyrate | ~34 | 75 | 10 |

| Rhizopus oryzae | (S)-pentyl 2-methylbutyrate | ~35 | 49 | 4 |

Data sourced from a 2-hour reaction using hexane (B92381) as the solvent. nih.gov

Reductase activity is pertinent in the context of biotransformations of keto esters that are structurally related to this compound. For example, various microbial keto reductases have been screened for the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate. tandfonline.com Strains of Klebsiella pneumoniae have been found to reduce this substrate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high diastereomeric and enantiomeric excess. tandfonline.com Furthermore, reductases from Rhodococcus species, such as Rhodococcus erythropolis and Rhodococcus jostii, are known for their broad substrate specificity, including the reduction of β-keto esters. nih.govresearchgate.netgoogle.com These enzymes are valuable biocatalysts for the synthesis of chiral alcohols from prochiral ketones. mdpi.com The characterization of a ketoreductase from Rhodococcus jostii TMP1, for instance, revealed its high catalytic activity for the reduction of various keto esters. nih.gov

Influence on Microbial Metabolism and Growth Dynamics

This compound, as a volatile organic compound (VOC), can play a role in microbial interactions. Microbial volatiles are known to mediate a range of ecological interactions, from mutualism to competition, and can influence the behavior of other microorganisms by affecting motility, biofilm formation, and growth. nih.gov

Research has shown that methyl 2-methylbutanoate is produced by soil bacteria and can affect the growth of other bacterial species. nih.gov In one study, volatiles produced by Collimonas pratensis and Serratia plymuthica stimulated the growth of Pseudomonas fluorescens. nih.gov While the specific impact of the (2S)-enantiomer was not isolated, it highlights the potential for this compound to act as a signaling molecule in complex microbial communities.

The hydrolysis of this compound yields 2-methylbutanoic acid, a branched-chain fatty acid (BCFA). BCFAs are known to be produced by the gut microbiota through the degradation of branched-chain amino acids like isoleucine. mdpi.comnih.gov These BCFAs can be further metabolized by the microbial community. acs.org The presence and concentration of BCFAs and their esters in the gut are linked to the composition and metabolic activity of the microbiome. ebi.ac.uk For instance, an increase in fecal ester volatile organic compounds has been associated with shifts in the microbiome of obese patients with nonalcoholic fatty liver disease. ebi.ac.uk

Furthermore, derivatives of 2-methylbutanoic acid have been shown to exhibit antimicrobial properties. A study on salicylamide (B354443) derivatives found that a compound incorporating a (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate moiety displayed significant activity against the intestinal sulfate-reducing bacterium Desulfovibrio piger. jcu.cz This suggests that compounds structurally related to this compound can influence the dynamics of specific microbial populations.

The degradation of fatty acid methyl esters, including branched-chain variants, has been observed in various bacteria. Strains of Pseudomonas have been shown to selectively utilize certain isomers of saturated branched-chain fatty acids. researchgate.net This indicates that microorganisms possess the enzymatic machinery to metabolize compounds like methyl 2-methylbutanoate, potentially influencing the carbon cycle and microbial community structure in environments where this ester is present.

Computational Chemistry and Modeling of Methyl 2s 2 Methylbutanoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and spectroscopic properties of methyl (2S)-2-methylbutanoate. Density Functional Theory (DFT) is a particularly prominent method for these investigations due to its balance of computational cost and accuracy.

Research on analogous short-chain methyl esters, such as methyl butanoate and methyl valerate, has utilized DFT and other high-level methods like Møller-Plesset perturbation theory of the second order (MP2) to optimize molecular geometries and predict rotational constants. researchgate.netmdpi.comnih.gov These calculations are essential for interpreting experimental data from techniques like microwave spectroscopy. For instance, studies on similar esters have shown that geometry optimizations at various levels of theory can be compared to experimental values to confirm the soft degrees of freedom within the molecule, such as the (C=O)-C bond. nih.gov

DFT calculations provide detailed information on bond lengths, bond angles, and electronic properties. A study on methyl butanoate adsorption on a Molybdenum disulfide (MoS₂) surface used DFT to perform geometry optimization and calculate adsorption energies, identifying the stable bonding configuration. researchgate.net Such calculations reveal changes in bond lengths upon adsorption, indicating the nature of the interaction between the ester and the surface. researchgate.net

Key quantum chemical descriptors calculated via DFT, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, ionization potential, and electron affinity, offer insights into the molecule's reactivity and kinetic stability. dntb.gov.ua The energy gap between the HOMO and LUMO, for example, is a critical parameter for predicting chemical reactivity.

Table 1: Selected Computed Properties for this compound

This table presents data computed by various cheminformatics tools and may not reflect experimentally derived values.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 116.16 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| InChIKey | OCWLYWIFNDCWRZ-YFKPBYRVSA-N | PubChem nih.gov |

| Canonical SMILES | CCC@HC(=O)OC | PubChem nih.gov |

| XLogP3 | 1.5 | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules like this compound and its interactions with other molecules over time. These simulations model the atomic motions of the system, providing a dynamic picture of its behavior.

Conformational analysis of related fruity esters has been a subject of combined experimental and theoretical studies. researchgate.netmdpi.com For methyl esters, the orientation of the alkyl chain relative to the ester group leads to multiple possible conformers with distinct energies. researchgate.netnih.gov MD simulations, often using force fields like OPLS (Optimized Potentials for Liquid Simulations), can sample these different conformations and determine their relative populations, which is crucial for understanding the compound's bulk properties and sensory perception. acs.org For example, studies on methyl butanoate have used Raman spectroscopy in combination with quantum chemical predictions to quantify coexisting conformations, confirming that certain chain segments can be collapsed into a single all-trans conformation by cooling. nih.gov

MD simulations are also employed to understand intermolecular interactions. For instance, simulations can model how organic acids in an aqueous solution affect the release of fruity esters, a phenomenon critical in food and beverage chemistry. nih.gov These simulations can reveal the formation of hydrogen bonds or van der Waals forces between the ester and other solution components, explaining changes in the ester's volatility. nih.gov Advanced techniques like replica-exchange with solute tempering molecular dynamics (REST-MD) can be used to visualize conformational exchange dynamics and calculate the energy barriers for rotation around specific bonds, providing a deeper understanding of the molecule's flexibility. copernicus.org

Chemoinformatics and Predictive Modeling for Structure-Activity Relationships

Chemoinformatics applies computational methods to analyze chemical data, enabling the development of predictive models for structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). For this compound, these relationships often pertain to its sensory properties (aroma) or biological activity.

QSAR models correlate variations in the chemical structure of compounds with changes in their biological or chemical activity. A QSAR study on the toxicity of various compounds in the fathead minnow included methyl-2-methylbutyrate, demonstrating the application of such models in ecotoxicology. farmaciajournal.com These models use molecular descriptors—numerical values derived from the chemical structure—to build a mathematical equation that can predict the activity of new or untested compounds.

The development of robust QSAR models often involves analyzing large datasets, such as those found in the PubChem database. nih.gov Descriptors used in these models can range from simple whole-molecule properties (e.g., logP, molecular weight) to more complex types like Quantitative Neighborhoods of Atoms (QNA) descriptors, which encode information about the local atomic environment. nih.gov

In the context of flavor chemistry, chemoinformatics can help understand the relationship between the structure of an ester and its perceived aroma. The stereochemistry of this compound is critical to its distinct apple-like scent. Its enantiomer, methyl (2R)-2-methylbutanoate, possesses a different aroma profile. Computational models can help rationalize these differences by analyzing the interactions of each enantiomer with olfactory receptors. Studies on the closely related ethyl (2S)-2-methylbutanoate have highlighted its role as an enhancer of fruity aromas in wine, a structure-activity relationship that can be explored with molecular docking and other computational techniques. acs.orgresearchgate.net

Table 2: Example of a QSAR Data Point for a Related Compound

| Compound Name | Log(1/LC50) [-log(mol/L)] | Reference |

|---|

Computational Prediction of Reaction Mechanisms and Energetic Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound, including its formation, hydrolysis, and thermal decomposition. By calculating the potential energy surface (PES) for a reaction, researchers can identify transition states, intermediates, and the associated energy barriers.

The thermal decomposition of methyl esters, which is relevant to biofuel combustion, has been investigated using computational methods. researchgate.netpolyu.edu.hk For methyl butanoate, theoretical studies have explored various reaction pathways, such as retro-ene reactions and intramolecular hydrogen abstractions. researchgate.net Methods like DFT and the climbing-image nudged elastic band (CI-NEB) method are used to locate transition state structures and calculate the activation energies for different decomposition channels. researchgate.net These calculations provide insights into the kinetics and product distribution of the reaction under different conditions.

Similarly, the mechanisms of formation, such as the esterification of (2S)-2-methylbutanoic acid, and hydrolysis can be modeled. DFT calculations can predict the structures of transition states to help optimize reaction conditions for synthesis or predict the stability of the compound in different chemical environments. For instance, studies on the biogenetic pathways leading to (R)- and (S)-methyl 2-methylbutanoate in fermented beverages have identified the precursor acids and have shown that the shiitake mushroom esterifies the (R)-acid faster than the (S)-enantiomer, a process that can be investigated computationally to understand the enzyme's enantioselectivity. nih.gov

Table 3: Computationally Studied Reaction Types for Related Esters

| Reaction Type | Computational Method | Investigated Aspect | Reference |

|---|---|---|---|

| Thermal Decomposition | DFT, MP2/6-31G(d) | Retro-ene reaction pathways, transition states | researchgate.net |

| Adsorption | DFT | Stable bonding configuration on MoS₂ surface | researchgate.net |

| H-abstraction | ONIOM, DFT (B3LYP) | Potential energy surfaces, rate constants for combustion | polyu.edu.hk |

Future Research Directions and Emerging Methodologies

Development of Novel, Sustainable Synthetic Routes

The demand for enantiomerically pure compounds like methyl (2S)-2-methylbutanoate has spurred research into more sustainable and efficient synthetic methods, moving away from classical approaches that often require high temperatures and long reaction times. mdpi.com

Enzymatic and Chemo-enzymatic Synthesis: A significant area of focus is the use of enzymes, particularly lipases, as biocatalysts. mdpi.comchemrxiv.org These enzymatic methods offer mild reaction conditions and high selectivity. mdpi.com Research is ongoing to optimize these processes, including the immobilization of lipases to create heterogeneous biocatalysts with high catalytic activity. mdpi.com Chemo-enzymatic pathways are also being developed to produce chiral esters from renewable resources, offering a greener alternative to traditional chemical synthesis. mdpi.com For instance, a sustainable chemo-enzymatic route has been developed for chiral epoxides, which are valuable precursors, using lipase-mediated oxidation. mdpi.com

Continuous-Flow Reactors: The application of continuous-flow reactors in conjunction with both chemical and enzymatic catalysis is a promising avenue. researchgate.net This approach has been shown to significantly reduce reaction times compared to conventional batch processes while maintaining high conversion rates. researchgate.net

Key Research Objectives:

Discovery of Novel Biocatalysts: Identifying and engineering new enzymes with enhanced stability, activity, and selectivity for the synthesis of specific chiral esters.

Process Optimization: Fine-tuning reaction parameters such as temperature, solvent systems, and catalyst concentration to maximize yield and enantiomeric excess. mdpi.com

Renewable Feedstocks: Exploring the use of biomass and other renewable starting materials to create more sustainable synthetic pathways. mdpi.com

Advancements in Chiral Separation and Ultra-Trace Detection Technologies

The ability to separate and detect minute quantities of specific enantiomers is crucial for both research and industrial applications.

Chiral Separation Techniques: Significant progress is being made in chiral separation technologies. jiangnan.edu.cnrsc.org The development of new chiral stationary phases (CSPs) for chromatography and novel chiral selectors for electrophoresis and membrane separation are key areas of research. jiangnan.edu.cn Techniques like capillary electrophoresis (CE) are popular for their efficiency in separating enantiomers. jiangnan.edu.cn

Ultra-Trace Detection: For volatile organic compounds (VOCs) like this compound, highly sensitive detection methods are essential. researchgate.netnih.gov Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and multi-dimensional GC-MS are instrumental in identifying and quantifying trace amounts of these compounds. researchgate.netnih.gov Newer, online approaches like proton-transfer-reaction mass spectrometry (PTR-MS) and selected ion flow tube mass spectrometry (SIFT-MS) offer real-time analysis of trace volatile compounds. researchgate.netscispace.com

Future Directions in Detection and Separation:

| Technology | Advancement | Potential Impact |

| Chiral Chromatography | Development of novel and more efficient chiral stationary phases. jiangnan.edu.cn | Improved separation of enantiomers, leading to higher purity products. |

| Capillary Electrophoresis | Use of novel chiral selectors, including chiral ionic liquids. jiangnan.edu.cn | Enhanced resolution and efficiency in chiral separations. |

| Mass Spectrometry | Integration of techniques like GC-IMS (Gas Chromatography-Ion Mobility Spectrometry) for comprehensive VOC analysis. rsc.org | Higher sensitivity and more detailed characterization of complex volatile profiles. |

| Real-Time Analysis | Application of PTR-MS and SIFT-MS for instantaneous VOC detection. researchgate.net | Enables dynamic monitoring of biological and chemical processes involving this compound. |

Integrated Omics Approaches for Comprehensive Biosynthesis Studies

Understanding the biosynthesis of this compound in organisms requires a holistic approach. Integrated omics technologies are providing unprecedented insights into the complex metabolic pathways involved. omu.edu.trnih.govrsc.org

Genomics, Transcriptomics, and Metabolomics: By combining genomics to identify biosynthetic gene clusters, transcriptomics to study gene expression levels, and metabolomics to profile the resulting compounds, researchers can build a comprehensive picture of how organisms produce specific molecules. omu.edu.trnih.govnih.gov For example, integrated metabolome and transcriptome analysis of Magnolia champaca flowers identified the biosynthetic pathways for its floral volatile organic compounds, including various esters. nih.gov

Multi-Omics Integration: The true power lies in the integration of these different omics datasets. explorationpub.com This allows for the correlation of gene expression patterns with metabolite abundance, helping to identify the specific genes and enzymes responsible for the synthesis of compounds like this compound. nih.govrsc.org

Elucidation of Complex Biological and Ecological Networks Mediated by this compound

This compound plays a crucial role in the chemical communication between organisms. nih.govcas.cz Future research aims to unravel the intricacies of these interactions.

Plant-Insect Interactions: Plants release a variety of volatile organic compounds, including esters, to attract pollinators, repel herbivores, and even attract the natural enemies of herbivores. nih.govcas.cznih.gov Research is focused on understanding how specific compounds like this compound contribute to these complex ecological networks. theses.cz For instance, studies are investigating how the floral volatile profiles of plants influence the foraging behavior of insects like the invasive hornet Vespa velutina. researchgate.net

Microbial Volatiles: Microorganisms also produce a wide array of VOCs that are involved in their interactions with each other and with their hosts. nih.gov Investigating the role of this compound in these microbial communities could reveal new insights into microbial ecology and its impact on health and disease. nih.gov

Refined Computational Models for Enhanced Predictive Accuracy

Computational chemistry is becoming an increasingly powerful tool for predicting the properties and behavior of chiral molecules. spiedigitallibrary.orgacs.org

Predicting Chiroptical Properties: Advanced computational models are being developed to predict the chiroptical properties of chiral esters, which can aid in the determination of their absolute configuration. acs.orgnih.gov These models often employ methods like density functional theory (DFT) to calculate properties such as electronic circular dichroism (ECD) spectra. acs.orgnih.gov

Modeling Stereoselectivity: Quantum-Guided Molecular Mechanics (Q2MM) is an emerging method used to develop transition state force fields. rsc.org This allows for the rapid and accurate prediction of stereoselectivity in catalytic enantioselective reactions, which is crucial for designing efficient synthetic routes for compounds like this compound. rsc.org

Future of Computational Modeling:

Improved Accuracy: Continued development of theoretical models and computational methods to provide more accurate predictions of molecular properties and reaction outcomes. spiedigitallibrary.orgacs.org

Larger Systems: Application of these models to larger and more complex biological systems to understand the interactions of this compound in its native environment.

Predictive Design: Using computational tools to design novel catalysts and synthetic pathways with high efficiency and stereoselectivity. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl (2S)-2-methylbutanoate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : this compound is synthesized via esterification of (2S)-2-methylbutanoic acid with methanol under acidic catalysis. Enantiomeric purity is highly dependent on reaction conditions:

-

Temperature : Elevated temperatures (e.g., 60°C) may accelerate racemization, requiring careful control .

-

Catalysts : Chiral catalysts or enzymes (e.g., lipases) can enhance stereoselectivity .

-

Purification : Reverse-phase C18 chromatography (acetonitrile/water gradients) effectively isolates the enantiopure product .

- Key Data :

| Parameter | Typical Value/Technique | Source |

|---|---|---|

| Reaction Yield | 70-90% | |

| Enantiomeric Excess | >98% (via chiral HPLC) |

Q. How is this compound characterized analytically, and what metrics validate its purity?

- Methodological Answer :

- LCMS/HPLC : Retention times and mass spectra (e.g., m/z 130 [M+H]+) confirm molecular identity .

- Chiral Chromatography : Chiral columns (e.g., Chiralcel OD-H) quantify enantiomeric excess .

- NMR : Distinct signals for the methyl ester (δ 3.6 ppm) and stereogenic center (δ 1.1-1.3 ppm) verify structure .

Advanced Research Questions

Q. What role does stereochemistry play in the biological activity of this compound, particularly in pheromone systems?

- Methodological Answer : The (2S)-configuration is critical for bioactivity. For example, in Maconellicoccus hirsutus (pink hibiscus mealybug), (2S)-2-methylbutanoate derivatives act as sex pheromones. Enantiomeric inversion (R-configuration) reduces attraction efficacy by >90% .

- Experimental Design :

- Field Trials : Racemic vs. enantiopure compounds are tested in traps to compare insect response rates .

- Dose-Response Analysis : EC50 values for (2S)-enantiomers are typically 10–100x lower than racemic mixtures .

Q. How can conflicting data on metabolic pathways of this compound in enzymatic studies be resolved?

- Methodological Answer : Contradictions arise from enzyme source variability (e.g., mammalian vs. microbial esterases). Resolution strategies include:

- Enzyme Screening : Test activity across homologs (e.g., Candida antarctica lipase B vs. porcine liver esterase) .

- Kinetic Analysis : Measure Km and kcat values to identify substrate-specific preferences .

- Computational Modeling : Molecular docking predicts binding affinities to active sites, clarifying stereochemical constraints .

Q. What strategies improve the scalability of enantioselective syntheses for this compound derivatives?

- Methodological Answer :

- Continuous Flow Systems : Reduce racemization risks by minimizing residence time at high temperatures .

- Solid-Phase Catalysts : Immobilized chiral catalysts (e.g., silica-supported proline derivatives) enable recyclability and higher throughput .

- Solvent Optimization : Replace polar aprotic solvents (e.g., THF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

Methodological Challenges and Solutions

Q. How can researchers mitigate racemization during multi-step syntheses of this compound-containing peptides?

- Answer : Racemization occurs at basic pH or high temperatures. Mitigation includes:

- Low-Temperature Coupling : Use coupling agents (e.g., HATU) at 0–4°C for peptide bond formation .

- Protecting Groups : Temporarily block reactive sites (e.g., Fmoc for amines) to prevent undesired side reactions .

Biological and Ecological Applications

Q. What evidence supports the use of this compound in ecological studies, such as insect behavior modulation?

- Answer : In Maconellicoccus hirsutus, the (2S)-enantiomer of maconelliol butanoate is a pheromone component. Field studies show:

- Attraction Specificity : Traps with (2S)-isomers capture 80–90% of male insects vs. <10% for racemic blends .

- Synergistic Effects : Combining with (2R)-lavandulol butanoate increases trap efficacy by 40% .

Analytical and Computational Tools

Q. Which computational models predict the physicochemical properties of this compound accurately?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.